4,7-Dichloro-1,2,3-benzothiadiazole
Description
Structure
3D Structure
Properties
CAS No. |
23616-14-0 |
|---|---|
Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,7-dichloro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-10-11-6/h1-2H |
InChI Key |
DIVMDGZJKZFXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=NS2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Strategies of 4,7 Dichloro 1,2,3 Benzothiadiazole
Nucleophilic Substitution Reactions (SNAr) at the Halogenated Positions
The electron-deficient nature of the benzothiadiazole ring system, augmented by the electron-withdrawing effect of the two chlorine atoms, activates the C4 and C7 positions towards attack by nucleophiles. This reactivity allows for the displacement of the chloride ions in SNAr reactions.
Controlling the degree of substitution is a key challenge in the functionalization of 4,7-dichloro-1,2,3-benzothiadiazole. Achieving selective monosubstitution over disubstitution often requires careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the nucleophile.
Research has shown that sequential nucleophilic aromatic substitution can be achieved on dihalogenated molecules. nih.gov For instance, in related dichloroquinoxaline systems, the second chlorine atom is noted to be harder to displace, often necessitating stronger nucleophiles like thiolate anions and higher reaction temperatures to achieve disubstitution. nih.gov This suggests that by using milder conditions and a controlled amount of the nucleophile, monosubstitution can be favored. The principle of using different nucleophiles to achieve sequential substitution has also been demonstrated, where a more polarizable nucleophile like a thiol can displace a fluorine atom, followed by the displacement of a nitro group. nih.gov
The activated chlorine atoms of this compound can react with a range of nucleophiles, including those based on oxygen, nitrogen, and sulfur.
Oxygen Nucleophiles: While specific examples with this compound are not extensively detailed in the provided results, the general reactivity of activated halogens with oxygen nucleophiles is well-established. For instance, reactions with alcohols can lead to the formation of ether linkages. nih.gov
Nitrogen Nucleophiles: Nitrogen-based nucleophiles, such as amines, readily participate in SNAr reactions. nih.gov Studies on similar heterocyclic systems, like 1,2,5-thiadiazole (B1195012) 1,1-dioxides, have demonstrated their reactivity with various nitrogen nucleophiles, including α-diamines. researchgate.netresearchgate.net For example, ethylenediamine (B42938) and o-phenylenediamine (B120857) react to form new heterocyclic rings. researchgate.netresearchgate.net
Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, are effective in displacing activated halogens. libretexts.org Thiolate anions, in particular, are potent nucleophiles in SNAr reactions. libretexts.org In the context of dihalogenated quinoxalines, thiolate anions have been shown to be effective for displacing the second, less reactive chlorine atom. nih.gov
Cross-Coupling Methodologies for Covalent Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize this compound and its derivatives. These methods offer a versatile approach to introduce a wide array of organic fragments onto the benzothiadiazole core.
The formation of new carbon-carbon bonds at the C4 and C7 positions is crucial for extending the π-conjugated system of the benzothiadiazole unit, which is particularly important for applications in organic electronics.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.org This reaction is highly effective for introducing aryl and heteroaryl groups onto the this compound scaffold.
The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com
Studies on the related 4,7-dibromo-2,1,3-benzothiadiazole (B82695) have demonstrated the utility of Suzuki-Miyaura coupling for synthesizing mono- and di-arylated derivatives. nih.gov For instance, the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with arylboronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K2CO3 can yield the corresponding arylated products. researchgate.net The choice of catalyst, base, and solvent system can be optimized to control the reaction outcome. researchgate.net Furthermore, the synthesis of 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester) provides a versatile intermediate for Suzuki couplings to introduce this core into larger molecules and polymers. ossila.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dihalo-1,2,3-benzothiadiazole Derivatives
| Starting Material | Coupling Partner | Catalyst / Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh3)4 / K2CO3 | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55% | nih.gov |
| 4,7-Dibromobenzo[c] nih.govnih.govthiadiazole | (2-Ethylhexyl)thiophene | Pd(OAc)2 / Potassium pivalate (B1233124) | Mono- and bis-aryl derivatives | - | nih.gov |
| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acids | Expanded-ring N-heterocyclic carbene palladium complex | 1,4,5-Trisubstituted-1,2,3-triazoles | High | rsc.org |
| 3,5-Dichloroisothiazole-4-carbonitrile | Arylboronic acids | Palladium catalyst / Base | 3-Chloro-5-aryl-isothiazole-4-carbonitrile | High | nih.gov |
Note: This table includes examples from related dihalo-heterocyclic systems to illustrate the scope of the Suzuki-Miyaura reaction.
The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin reagents (organostannanes) as the coupling partners. libretexts.org This method is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. libretexts.org
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Stille coupling has been successfully employed for the functionalization of dihalo-benzothiadiazole derivatives. For example, research on 4,8-dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govthiadiazole) has shown its successful participation in Stille cross-coupling reactions for the selective formation of mono- and bis-arylated products. nih.gov This methodology has also been applied to other electron-deficient heterocyclic scaffolds like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, demonstrating its broad applicability. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,7-Dibromo-2,1,3-benzothiadiazole |
| 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) |
| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govthiadiazole) |
| 3,5-Dichloro-1,2,4-thiadiazole |
| 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole |
| (2-Ethylhexyl)thiophene |
| 4- and 5-Halo-1,2,3-triazoles |
| 1,4,5-Trisubstituted-1,2,3-triazoles |
| 3,5-Dichloroisothiazole-4-carbonitrile |
| 3-Chloro-5-aryl-isothiazole-4-carbonitrile |
| 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one |
| 2,3-Dichloroquinoxaline |
| 1,2,5-Thiadiazole 1,1-dioxide |
| Ethylenediamine |
| o-Phenylenediamine |
| Palladium(0) tetrakis(triphenylphosphine) |
| Palladium(II) acetate |
| Potassium pivalate |
| Potassium carbonate |
| p-Methoxyphenylboronic acid |
Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig, Ullmann Coupling)
The introduction of nitrogen-based substituents at the C4 and C7 positions of the benzothiadiazole ring is another critical functionalization strategy, often accomplished via Buchwald-Hartwig amination or Ullmann condensation. These methods are essential for synthesizing donor-acceptor molecules where an electron-donating amine is directly attached to the electron-accepting BTD core.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. nih.gov It has become a preferred method due to its high efficiency, functional group tolerance, and broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines. nih.govnih.gov Recent studies have demonstrated the successful application of this reaction on benzothiadiazole derivatives to synthesize novel donor-acceptor systems for organic light-emitting diodes (OLEDs). organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. organic-chemistry.org
The Ullmann condensation is a copper-catalyzed reaction that can also form C-N bonds. uleth.ca While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, it remains a viable method for certain substrates. uleth.ca Nucleophilic aromatic substitution can also occur, as seen in the reaction of 4,7-dibromobenzo[d] nih.govresearchgate.netmdpi.comthiadiazole with morpholine. researchgate.net
Table 2: Comparison of C-N Bond Formation Reactions
| Reaction | Catalyst System | Typical Conditions | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., X-Phos) | Base (e.g., NaOtBu, Cs₂CO₃), Toluene or Dioxane, 80-110 °C | Mild conditions, high yields, broad scope of amines and aryl halides. nih.govorganic-chemistry.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu powder) | High temperatures (often >150 °C), polar aprotic solvents (e.g., DMF, NMP) | Classic method, particularly for electron-deficient aryl halides. uleth.ca |
Direct C-H Functionalization Approaches to Benzothiadiazole Derivatives
While cross-coupling reactions on pre-functionalized (e.g., halogenated) benzothiadiazoles are well-established, direct C-H functionalization has emerged as a more atom-economical and efficient strategy. rsc.org This approach avoids the need for synthesizing halogenated or organometallic starting materials by directly activating the C-H bonds on the benzene (B151609) ring of the BTD core. nih.gov However, for the benzothiadiazole system, C-H functionalization has been challenging due to the electron-deficient nature of the ring, and many methods have traditionally focused on the C4/C7 positions. nih.gov
Regioselective Functionalization at C5/C6 Positions
The C5 and C6 positions of the benzothiadiazole ring have historically been difficult to functionalize directly, with most syntheses requiring a de novo construction of the entire heterocyclic system from a pre-substituted benzene derivative. nih.govrsc.org Recent breakthroughs have utilized iridium-catalyzed C-H borylation as a key strategy to overcome this limitation. nih.govuleth.ca
This method allows for the regioselective installation of a boryl group (e.g., B(pin)) at the C5 position, or diborylation at the C4 and C6 positions. These borylated intermediates are highly versatile building blocks that can subsequently undergo various cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of substituents at these previously inaccessible sites. nih.govrsc.org This approach has enabled the systematic synthesis of BTDs with predictable substitution patterns at the C4, C5, and C6 positions. nih.gov
Table 3: Research Findings on Regioselective C-H Borylation of Benzothiadiazole
| Catalyst System | Reagent | Position(s) Functionalized | Outcome | Reference |
| [Ir(OMe)COD]₂ / dtbpy | B₂(pin)₂ | C5 (major), C4, C4/C6, C4/C7 (minor) | Access to versatile 5-boryl and 4,6-diboryl BTD building blocks for further derivatization. | nih.govrsc.org |
Aryne Chemistry for Fused Ring Systems
Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents. nih.gov Benzothiadiazole-based arynes (heteroarynes) offer a powerful route to constructing complex, fused-ring systems. The generation of a 2,1,3-benzothiadiazol-4,5-yne intermediate, for example, allows for subsequent trapping reactions to build novel molecular architectures. nih.gov
This strategy involves generating the aryne from a suitably substituted BTD precursor, which can then undergo reactions like cycloadditions or nucleophilic additions. This has been demonstrated as a viable route to create fused BTD-based systems, which are of interest for their unique electronic and photophysical properties. nih.govuleth.ca The reaction of arynes with various organosulfur compounds has also been explored for the synthesis of sulfur-containing benzo-fused rings. nih.gov This method provides a distinct advantage by enabling the simultaneous functionalization of two adjacent positions on the benzene ring.
Derivatization for Enhanced Conjugation and Molecular Architecture
The 2,1,3-benzothiadiazole (B189464) unit is a privileged electron acceptor, making it a cornerstone in the design of donor-acceptor (D-A) type functional materials. researchgate.netrsc.org Derivatization of the this compound core is a primary strategy to modulate its electronic properties, enhance π-conjugation, and construct sophisticated molecular architectures for applications in optoelectronics, including OLEDs, solar cells, and transistors. organic-chemistry.org
By attaching electron-donating groups (e.g., thiophenes, amines, carbazoles) to the C4 and C7 positions, D-A-D type molecules are created. This molecular design leads to a smaller HOMO-LUMO gap, causing a red-shift in absorption and emission spectra, which is highly desirable for light-emitting and photovoltaic applications. nih.gov For instance, 4,7-di-2-thienyl-2,1,3-benzothiadiazole is a well-known compound valued for its photophysical and semiconductor properties.
Furthermore, strategic derivatization can improve the processability and stability of materials. For example, introducing bulky substituents like trimethylsilyl (B98337) groups can enhance solubility and thermal stability without drastically altering the core electronic properties. The ability to systematically functionalize the BTD core at all four positions (C4, C5, C6, C7) through modern synthetic methods like C-H borylation opens up new avenues for creating novel BTD scaffolds with tailored properties for advanced material applications. nih.gov
Spectroscopic and Structural Characterization Methodologies in Research on 4,7 Dichloro 1,2,3 Benzothiadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,7-dichloro-1,2,3-benzothiadiazole, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, the symmetry of the molecule plays a key role in the observed signals. Due to the symmetrical substitution of chlorine atoms at the 4 and 7 positions of the benzothiadiazole ring, the two protons at the 5 and 6 positions are chemically equivalent. This equivalence results in a single, sharp signal (a singlet) in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5, H-6 | ~7.5 - 8.0 | Singlet (s) | 2H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, due to its symmetry, only three distinct signals are expected in the ¹³C NMR spectrum. Two signals will correspond to the carbon atoms of the benzene (B151609) ring, and one will be for the carbons of the thiadiazole ring.
Based on data from related benzothiadiazole derivatives, the carbon atoms directly bonded to the chlorine atoms (C-4 and C-7) would appear at a specific chemical shift, while the carbon atoms bearing protons (C-5 and C-6) would show another distinct signal. mdpi.com The carbon atoms of the thiadiazole ring (C-8 and C-9) would also be equivalent and produce a single signal. The electron-withdrawing effect of the chlorine atoms would cause a downfield shift for the carbons to which they are attached.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-4, C-7 | (Aromatic region, downfield) |
| C-5, C-6 | (Aromatic region, upfield relative to C-4/C-7) |
| C-8, C-9 | (Heteroaromatic region) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₆H₂Cl₂N₂S. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately 65% of the M peak, and the M+4 peak also being observable. HRMS analysis of related benzothiadiazole derivatives has been successfully used to confirm their elemental composition. mdpi.comuleth.ca
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis. EI is a "hard" ionization technique that often leads to extensive fragmentation of the molecule, providing valuable structural information. In the EI mass spectrum of this compound, one would expect to see the molecular ion peak and several fragment ions. Common fragmentation pathways for related thiadiazoles involve the loss of small molecules such as N₂, CS, or the cleavage of the heterocyclic ring. nist.gov
ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is particularly useful for confirming the molecular weight of the compound. ESI-MS has been effectively used in the characterization of various benzothiadiazole derivatives. uleth.ca
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Description |
|---|---|---|
| 204/206/208 | [C₆H₂Cl₂N₂S]⁺ | Molecular ion (M⁺) |
| 176/178/180 | [C₆H₂Cl₂S]⁺ | Loss of N₂ |
| 169/171 | [C₅HCl₂N]⁺ | Loss of CNS |
| 134/136 | [C₆H₂Cl]⁺ | Loss of Cl and NS |
Vibrational Spectroscopy for Functional Group Identification (IR Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the benzene ring, and the vibrations of the thiadiazole ring.
For instance, the IR spectrum of a related compound, benzo[1,2-d:4,5-d′]bis( mdpi.comuleth.canih.govthiadiazole)-4-carbonitrile, shows characteristic peaks for C-H stretching around 3077 cm⁻¹, and a series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the complex vibrations of the fused ring system. mdpi.com It is expected that the IR spectrum of this compound would show similar features. The C-Cl stretching vibrations would typically appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1400-1000 | Thiadiazole ring vibrations |
| 800-600 | C-Cl stretching |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
X-ray diffraction on single crystals of a compound allows for the precise determination of atomic coordinates within the crystal lattice. This information reveals the molecule's conformation, bond lengths, and bond angles. Furthermore, it provides insight into how molecules arrange themselves in the solid state, which is dictated by a variety of intermolecular interactions.
A comprehensive search of the existing scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, the precise unit cell parameters and the crystal structure for this specific compound are not publicly available at this time.
For related compounds, such as derivatives of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, crystal structures have been determined, revealing rhombic and monoclinic systems depending on the substituents. mdpi.comresearchgate.net For instance, 4,7-di-2-thienyl-2,1,3-benzothiadiazole itself was found to crystallize in the rhombic space group Pcab. mdpi.com While this information provides a valuable comparative framework, the specific crystallographic data for this compound remains to be determined experimentally.
| Parameter | Value |
|---|---|
| Crystal System | Data not available in the searched literature |
| Space Group | Data not available in the searched literature |
| a (Å) | Data not available in the searched literature |
| b (Å) | Data not available in the searched literature |
| c (Å) | Data not available in the searched literature |
| α (°) | Data not available in the searched literature |
| β (°) | Data not available in the searched literature |
| γ (°) | Data not available in the searched literature |
| Z | Data not available in the searched literature |
Although a definitive crystal structure for this compound is not available, the analysis of related benzothiadiazole structures allows for a reasoned prediction of the types of intermolecular interactions that likely govern its solid-state packing. The planar, aromatic nature of the benzothiadiazole core, combined with the presence of sulfur and chlorine atoms, suggests a rich variety of non-covalent interactions.
π-π Stacking: The fused aromatic system of this compound makes it a prime candidate for engaging in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent molecules, are a common feature in the crystal packing of planar aromatic compounds and contribute significantly to the stability of the crystal lattice. In many benzothiadiazole derivatives, these interactions manifest in a "head-to-tail" or slipped-stack arrangement.
Chalcogen Interactions: The presence of a sulfur atom in the thiadiazole ring introduces the possibility of chalcogen bonding. These are non-covalent interactions where the sulfur atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom or another sulfur atom. These interactions are known to play a significant role in directing the crystal packing of sulfur-containing heterocycles.
Halogen Bonding: The chlorine atoms at the 4 and 7 positions can participate in halogen bonding, where the chlorine atom acts as an electrophilic species and interacts with a Lewis basic site, such as the nitrogen atoms of the thiadiazole ring on a neighboring molecule.
The interplay of these intermolecular forces—π-π stacking, chalcogen interactions, and halogen bonding—would collectively determine the final three-dimensional arrangement of this compound molecules in the crystalline state. The specific geometries and distances of these interactions, however, can only be precisely determined through experimental X-ray diffraction analysis.
| Interaction Type | Predicted Interacting Atoms | Typical Distance (Å) | Significance |
|---|---|---|---|
| π-π Stacking | Benzothiadiazole rings | Data not available in the searched literature | Stabilization of crystal lattice through aromatic ring interactions. |
| Chalcogen Bonding | S···N or S···S | Data not available in the searched literature | Directional control of molecular packing. |
| Halogen Bonding | Cl···N or Cl···S | Data not available in the searched literature | Contribution to the supramolecular architecture. |
Computational and Theoretical Investigations of 4,7 Dichloro 1,2,3 Benzothiadiazole
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the ground-state electronic properties of molecules. nih.gov By approximating the many-electron problem to one that is dependent on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying complex systems.
Prediction of Frontier Molecular Orbital (FMO) Energy Levels (HOMO and LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The distribution of these orbitals provides a map of the regions where electrophilic and nucleophilic attacks are most likely to occur. nih.govresearchgate.net
In derivatives of benzothiadiazole, the HOMO is often distributed across the electron-donating aryl groups and parts of the benzothiadiazole ring, while the LUMO tends to be localized on the electron-accepting benzothiadiazole core. nih.govresearchgate.net This separation of FMOs is a key characteristic of donor-acceptor systems. The specific energy levels of the HOMO and LUMO can be fine-tuned by the introduction of different substituent groups.
Calculated HOMO and LUMO Energy Levels for Benzothiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Methodology |
|---|---|---|---|
| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | -5.12 | - | DFT |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | -5.24 | - | DFT |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole | -4.78 | - | DFT |
| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | -5.12 | - | DFT |
Determination of Band Gaps and Electron Affinity
The energy difference between the HOMO and LUMO levels, known as the band gap (Eg), is a critical parameter that determines the electronic and optical properties of a material. nih.gov A smaller band gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. DFT calculations are instrumental in predicting the band gaps of novel materials before their synthesis. nih.gov
The electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is another important property. The benzothiadiazole fragment is recognized for its high electron affinity, which dictates the energy of the LUMO. nih.gov This characteristic is fundamental to the successful use of benzothiadiazole derivatives as building blocks in donor-acceptor materials. nih.gov
Analysis of Electron-Withdrawing Character of the Benzothiadiazole Core
The 1,2,3-benzothiadiazole (B1199882) core is a potent electron-withdrawing group. This property is a consequence of the electronegative nitrogen and sulfur atoms within the heterocyclic ring. The introduction of electron-withdrawing substituents, such as chlorine or fluorine atoms, to the benzothiadiazole core can further enhance this characteristic. rsc.orgresearchgate.net This strong electron-accepting nature facilitates the formation of donor-acceptor type structures, which are pivotal for applications in organic electronics. researchgate.netrsc.org The electron-withdrawing strength of the benzothiadiazole unit plays a crucial role in optimizing energy levels and improving the stability and spectral response of materials designed for solar cells. researchgate.net
Time-Dependent DFT (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a leading method for studying the properties of electronically excited states. rsc.orguci.edu TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light, and the simulation of UV-visible absorption and emission spectra.
Simulation of UV-Visible Absorption and Emission Spectra
TD-DFT calculations can predict the UV-visible absorption spectra of molecules by determining the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. researchgate.netnih.gov These theoretical spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the nature of the electronic transitions. For instance, TD-DFT can help assign the observed absorption bands to specific molecular orbital transitions, such as HOMO to LUMO transitions. researchgate.net
The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. researchgate.net For complex molecules, it is often necessary to benchmark different functionals to find the one that provides the best agreement with experimental results. researchgate.net
Understanding Intramolecular Charge Transfer (ICT) Characteristics
In donor-acceptor molecules, the absorption of light can lead to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). rsc.org Upon excitation, an electron is effectively transferred from the electron-donating part of the molecule to the electron-accepting part. TD-DFT is a valuable tool for visualizing and quantifying this charge transfer.
The analysis of the molecular orbitals involved in the electronic transition provides a clear picture of the ICT process. For benzothiadiazole-based donor-acceptor systems, the lowest energy absorption band is typically associated with a transition from a HOMO, localized on the donor and the π-bridge, to a LUMO, centered on the benzothiadiazole acceptor. nih.gov This ICT character is fundamental to the photophysical properties of these molecules, influencing their fluorescence and their performance in optoelectronic devices. The stabilization of the ICT state in polar solvents can lead to large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. rsc.org
Computational Design Principles for Novel Benzothiadiazole-Based Materials
The 2,1,3-benzothiadiazole (B189464) (BTD) unit is a cornerstone in the computational design of advanced organic materials due to its robust, electron-deficient nature and its tendency to promote planar, conjugated structures. Computational methods, particularly DFT, are instrumental in predicting the electronic and optical properties of new materials incorporating the BTD core.
Key design principles revolve around tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve desired properties:
Narrowing the Band Gap: For applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitters, a small HOMO-LUMO gap is essential. This is computationally modeled by pairing the electron-accepting BTD core with strong electron-donating units (D-A-D architecture). The strength of the donor and acceptor units can be systematically varied in silico to predict the resulting band gap. rsc.org
Deepening HOMO Levels: In OPV design, a deep HOMO level in the donor polymer is crucial for achieving a high open-circuit voltage (Voc). Computational studies guide the introduction of specific side chains or modifications to the conjugated backbone to lower the HOMO energy level without significantly altering the band gap. rsc.org For example, adding sterically demanding side groups can induce a slight torsion in the polymer backbone, which has been computationally shown to lower the HOMO level. rsc.org
Functionalization via Halogen Substitution: The 4,7-dihalo-substituted benzothiadiazoles, such as 4,7-dibromo-2,1,3-benzothiadiazole (B82695), are vital building blocks. ossila.com The halogen atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki or Stille reactions), allowing for the computational design of a vast library of complex conjugated molecules and polymers. DFT calculations can predict the feasibility of these reactions and the properties of the resulting products before undertaking complex synthesis.
Enhancing Intermolecular Interactions: For applications in organic field-effect transistors (OFETs), ordered molecular packing in the solid state is critical for efficient charge transport. Computational studies can predict crystal packing motifs and the strength of intermolecular interactions (e.g., π-π stacking), guiding the design of molecules with substituents that promote favorable packing.
Designing for Sensing Applications: The electron-deficient nature of the BTD core makes it an excellent platform for fluorescent chemosensors. ossila.com Computational models can simulate the interaction of a BTD-based molecule with a target analyte. The predicted changes in the electronic structure and emission properties upon binding can guide the design of highly selective and sensitive sensors. ossila.com
By leveraging these computational principles, scientists can rationally design novel benzothiadiazole-based materials with tailored properties for a wide array of applications, from electronics to biomedical imaging, accelerating the discovery process and reducing reliance on trial-and-error synthesis.
Role of 4,7 Dichloro 1,2,3 Benzothiadiazole As a Building Block in Advanced Material Synthesis
Electron-Deficient Core in Donor-Acceptor Systems
The 1,2,3-benzothiadiazole (B1199882) ring system is inherently electron-deficient. This characteristic is fundamental to its use in donor-acceptor (D-A) architectures, which are a cornerstone of modern organic electronics. In these systems, the 4,7-dichloro-1,2,3-benzothiadiazole unit functions as a potent electron acceptor. When chemically linked to an electron-donating moiety, it facilitates the formation of an intramolecular charge-transfer complex.
This charge-transfer interaction is crucial for tuning the optoelectronic properties of the resulting material. Specifically, it leads to a reduction in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn narrows the material's band gap. nih.govresearchgate.net A lower band gap allows the material to absorb light at longer wavelengths, a desirable trait for applications such as organic photovoltaics (OPVs) and near-infrared (NIR) emitting devices. researchgate.net
The strength of the D-A interaction can be modulated by the choice of the donor unit and by further chemical modifications to the benzothiadiazole core. For instance, the introduction of additional electron-withdrawing groups, such as cyano groups, can create an even more powerful electron-accepting unit, leading to materials with very small energy gaps and emissions in the near-infrared spectrum. researchgate.net The donor-acceptor design principle, with this compound or its derivatives as the acceptor, is a versatile strategy for creating materials with tailored electronic properties. researchgate.netnih.gov
Monomer for Conjugated Polymers
The dichlorinated nature of this compound makes it an ideal monomer for polymerization reactions, particularly cross-coupling reactions like Suzuki and Stille couplings. nih.govnih.gov These reactions allow for the precise incorporation of the benzothiadiazole unit into the backbone of conjugated polymers.
Conjugated polymers are characterized by an extended system of alternating single and double bonds, which allows for the delocalization of π-electrons. The introduction of the electron-deficient this compound unit into a polymer chain, alongside electron-rich monomers, creates a D-A copolymer. This architectural motif is central to tuning the polymer's electronic and optical properties. mdpi.comrsc.org The resulting polymers often exhibit enhanced solubility, better processability, and improved performance in electronic devices. mit.eduresearchgate.net
Alternating Copolymers for Low Band Gap Materials
A primary application of this compound in polymer chemistry is the synthesis of alternating copolymers with low band gaps. rsc.org By systematically alternating electron-donating and electron-accepting units along the polymer backbone, chemists can effectively reduce the energy difference between the HOMO and LUMO levels.
For example, copolymers of this compound with donor units like fluorene, thiophene, or benzodithiophene have been extensively studied. nih.govmaterials-science.inforsc.org These materials exhibit broad absorption spectra that extend into the visible and near-infrared regions, making them highly suitable for organic solar cells. whiterose.ac.ukpolymer.cn The specific combination of donor and acceptor monomers allows for fine-tuning of the band gap and energy levels to optimize device performance. For instance, the well-known polymer PCPDTBT, which incorporates a benzothiadiazole unit, has demonstrated high power conversion efficiencies in organic photovoltaic devices. whiterose.ac.ukossila.com
Table 1: Examples of Alternating Copolymers and their Properties
| Donor Monomer | Acceptor Monomer Derivative | Resulting Copolymer | Optical Band Gap (eV) | Application |
| Fluorene | 4,7-di(2-thienyl)-2,1,3-benzothiadiazole | PFDTBT | ~1.91 | Organic Light-Emitting Diodes (OLEDs) mdpi.com |
| Cyclopentadithiophene | 2,1,3-Benzothiadiazole (B189464) | PCPDTBT | ~1.4 | Organic Photovoltaics (OPVs) whiterose.ac.uk |
| Benzodithiophene | 4,7-di-2-thienyl-2,1,3-benzothiadiazole | PBDT-DTTBT | ~1.7 | Organic Photovoltaics (OPVs) rsc.org |
| Alkoxylated Phenyl | 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) | PP-DBT | Not Specified | Organic Photovoltaics (OPVs) polymer.cn |
Incorporation into Hyperbranched Conjugated Polymers
Beyond linear copolymers, this compound can also be incorporated into more complex, three-dimensional polymer architectures known as hyperbranched conjugated polymers. These polymers are characterized by a dendritic, tree-like structure with a high density of branching points.
The inclusion of the benzothiadiazole unit within a hyperbranched framework can lead to materials with unique properties, such as high solubility, amorphous morphologies, and distinct photophysical behaviors compared to their linear counterparts. These characteristics can be advantageous in certain applications, such as solution-processed electronic devices and sensors. Research in this area explores how the three-dimensional structure of hyperbranched polymers influences the electronic interactions between the constituent donor and acceptor units.
Scaffold for Small Molecule Organic Semiconductors
In addition to its role in polymers, this compound serves as a central scaffold for the synthesis of small molecule organic semiconductors. These materials are of interest for applications where high purity and well-defined molecular structures are paramount, such as in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells.
The typical design for these small molecules involves a D-A-D architecture, where a central electron-accepting benzothiadiazole core is flanked by two electron-donating groups. nih.gov The chlorine atoms at the 4 and 7 positions are readily substituted with various donor moieties (e.g., thiophene, selenophene, triphenylamine) via cross-coupling reactions. researchgate.netnih.gov This synthetic versatility allows for the creation of a vast library of compounds with systematically varied electronic properties.
These small molecules often exhibit strong intramolecular charge transfer, leading to low energy gaps and high charge carrier mobilities. rsc.org For example, small molecules based on a 2,1,3-benzothiadiazole core have been shown to be effective ambipolar semiconductors, capable of transporting both holes and electrons. researchgate.net
Table 2: Properties of Small Molecules Based on a Benzothiadiazole Core
| Molecule Structure | Synthesis Method | Optical Band Gap (eV) | Key Finding |
| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | Stille Coupling | 1.84 | Exhibits green to near-IR emission. nih.gov |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | Stille Coupling | 2.38 | Shows semiconductor properties with a narrow energy gap. nih.gov |
| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole | Stille Coupling | 1.75 | Absorbs light in the UV-green/yellow range. nih.gov |
| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | Suzuki Coupling | 1.90 | Demonstrates electron-donating nature. nih.gov |
Precursor for Dyes and Fluorescent Probes
The strong fluorescence and environmentally sensitive emission of many benzothiadiazole derivatives make this compound a valuable precursor for the synthesis of advanced dyes and fluorescent probes. nih.govrsc.org The photophysical properties of these molecules, such as their absorption and emission wavelengths and quantum yields, are highly dependent on the electronic nature of the substituents attached to the benzothiadiazole core. rsc.org
By attaching different functional groups, researchers can create probes that are sensitive to their local environment, such as solvent polarity or viscosity. rsc.org This solvatochromic behavior is a direct consequence of the intramolecular charge-transfer character of the excited state.
Furthermore, benzothiadiazole-based fluorophores have been developed for a variety of sensing applications. nih.govnih.govossila.com For example, they have been incorporated into metal-organic frameworks (MOFs) to create sensors for ions and small molecules. ossila.com In the field of bioimaging, benzothiadiazole derivatives are used as fluorescent probes for imaging specific cellular components and biological processes. nih.gov The tunability of their emission color, from green to red and into the near-infrared, makes them particularly useful for multiplexed imaging applications. nih.govnih.gov
Applications of 4,7 Dichloro 1,2,3 Benzothiadiazole Derivatives in Organic Electronic and Photonic Materials
Organic Photovoltaics (OPVs) and Polymer Solar cells (PSCs)
In the realm of solar energy, derivatives of 4,7-dichloro-1,2,3-benzothiadiazole are crucial in the design of the active layers of OPVs and PSCs. These devices typically employ a bulk heterojunction (BHJ) architecture, where an electron donor and an electron acceptor material are blended together.
Electron Acceptor Materials in Bulk Heterojunction Devices
The 2,1,3-benzothiadiazole (B189464) unit is a well-established and excellent electron acceptor for use in polymer solar cells. rsc.org When incorporated into donor-acceptor copolymers, the strong electron-withdrawing nature of the BTD moiety significantly influences the material's electronic properties. For instance, it can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, a desirable characteristic for efficient charge separation in a solar cell. researchgate.net
Several studies have demonstrated the successful use of BTD-based polymers as the electron-donating component in BHJ devices, where they are blended with fullerene derivatives like rsc.orgrsc.org-phenyl-C71-butyric acid methyl ester (PC71BM), which acts as the electron acceptor. rsc.orgrsc.org For example, a copolymer incorporating 4,7-di-2-thienyl-2,1,3-benzothiadiazole achieved a power conversion efficiency (PCE) of 6.19%. rsc.org Another study on indacenodithiophene-based polymers with a di-2-thienyl-2′,1′,3′-benzothiadiazole unit reported a PCE of 4.52%. rsc.org
The versatility of the BTD core allows for the creation of copolymers with tailored properties. By combining 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) with different aromatic units, researchers have developed copolymers with deep Highest Occupied Molecular Orbital (HOMO) energy levels, leading to high open-circuit voltages in photovoltaic cells. polymer.cn The introduction of a thiazole-fused benzothiadiazole (TzBT) acceptor unit has also been shown to lower the LUMO energy level of the resulting polymers. researchgate.net
It is important to note that benzothiadiazole derivatives can also function as the electron donor material in a BHJ device. google.com Some compounds containing a benzothiadiazole core exhibit both electron-donating and electron-accepting moieties within the same molecule, which can lead to broader light absorption. google.com
Table 1: Performance of OPVs based on Benzothiadiazole Derivatives
| Polymer/Copolymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|---|
| PBDT-DTTBT rsc.org | PC71BM | 6.19 | 0.80 | 12.72 | 60.97 |
| PIDTDTBT rsc.org | PC71BM | 4.52 | - | - | - |
| PF-DBT polymer.cn | PCBM | 0.65 | 0.76 | - | - |
| PP-DBT polymer.cn | PCBM | 1.25 | 0.96 | - | - |
| PT-DBT polymer.cn | PCBM | 1.62 | 1.04 | - | - |
Influence of Halogenation on Power Conversion Efficiency
The introduction of halogen atoms, such as fluorine, into the benzothiadiazole core can significantly impact the performance of organic solar cells. Fluorine-substituted benzothiadiazole has been used to construct new hole transport materials for perovskite solar cells, a technology closely related to OPVs. rsc.org In one study, the use of a monofluorinated BTD-based hole transport material in a planar perovskite solar cell resulted in a remarkable power conversion efficiency of 18.54% with a high fill factor of 81%. rsc.org
While direct studies on the effect of the chlorine atoms in this compound on PCE in OPVs are not detailed in the provided context, the principle of halogenation influencing device performance is well-established. The electronegativity and size of halogen atoms can alter the electronic energy levels (HOMO and LUMO) and the molecular packing of the organic semiconductor, thereby affecting the open-circuit voltage, short-circuit current, and fill factor of the solar cell.
Design of Hole Transporting Materials (HTMs)
Beyond the active layer, derivatives of this compound are also being explored for use as hole transporting materials (HTMs) in solar cells. HTMs facilitate the efficient extraction of positive charge carriers (holes) from the active layer to the electrode.
Fluorine-substituted benzothiadiazole has been introduced as a core structure to construct novel HTMs for highly efficient planar perovskite solar cells. rsc.org These materials have demonstrated the ability to produce devices with high power conversion efficiencies and fill factors. rsc.org The design of HTMs often involves combining electron-rich units with an electron-deficient core, and the BTD unit serves this purpose effectively. The combination of carbazole (B46965) derivatives with triphenylamine (B166846) derivatives is another strategy to create HTMs with improved thermal and morphological stability, as well as good hole transport properties. psu.edu
Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of this compound derivatives make them highly suitable for applications in organic light-emitting diodes (OLEDs). Their ability to emit light efficiently upon electrical excitation is central to their function in these devices.
Building Blocks for Luminescent Materials
The 2,1,3-benzothiadiazole (BTD) core is a widely recognized building block for creating fluorescent materials. mdpi.com Its inherent fluorescence and electron-withdrawing nature are key to its utility. researchgate.net By attaching various aromatic or other functional groups to the BTD core, a diverse library of luminescent materials with tunable emission colors and properties can be synthesized. nih.gov
For example, a series of luminescent liquid crystals based on a 4,7-diphenylethynyl-2,1,3-benzothiadiazole system has been prepared, exhibiting strong yellow photoluminescence. researchgate.net The BTD fragment is a common heterocyclic acceptor used in the development of donor-acceptor materials for organic photonics, often resulting in materials with high fluorescence efficiency. mdpi.com The versatility of BTD allows for its incorporation into various molecular architectures, including those designed for stimuli-responsive materials where the fluorescence can be quenched or altered by external factors. nih.gov
Fluorescent Emitters in Organic Light-Emitting Devices
In an OLED, the emissive layer is where light is generated. Derivatives of this compound can function as the fluorescent emitters in this layer. The photophysical properties of these molecules, such as their fluorescence quantum yield, are critical for the efficiency of the OLED.
For instance, 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a derivative of BTD, exhibits a high fluorescence quantum yield of 90% when embedded in a solid matrix of polymethyl methacrylate. rsc.org This high quantum yield is attributed to the suppression of non-radiative decay processes in the solid state. rsc.org The color of the emitted light can be tuned by modifying the chemical structure of the BTD derivative. For example, compounds based on the 4,7-diphenylethynyl-2,1,3-benzothiadiazole system have been shown to emit in the yellow region of the visible spectrum. researchgate.net
The design of molecules for OLED applications often involves creating a "push-pull" system, where electron-donating groups are attached to an electron-accepting core like BTD. This architecture can lead to intramolecular charge transfer upon excitation, which influences the emission properties. rsc.org
Table 2: Photophysical Properties of a Benzothiadiazole Derivative
| Compound | Matrix | Fluorescence Quantum Yield (%) | Emission Color |
|---|---|---|---|
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole rsc.org | Polymethyl methacrylate | 90 | - |
Organic Field-Effect Transistors (OFETs)
Derivatives of this compound are increasingly being explored for their potential in organic field-effect transistors (OFETs), which are fundamental components of modern organic electronics. nih.gov
Semiconductor Components in Transistor Architectures
In the architecture of OFETs, organic semiconductors form the critical charge-transporting layer. nih.gov The performance of these devices is intrinsically linked to the properties of the semiconductor used. Donor-acceptor (D-A) copolymers, which incorporate both electron-rich (donor) and electron-deficient (acceptor) units, have emerged as a highly effective strategy for designing high-performance organic semiconductors. The 2,1,3-benzothiadiazole unit is a widely utilized acceptor moiety in these D-A systems. mdpi.comnih.gov
The introduction of halogen atoms, such as chlorine, onto the benzothiadiazole core can significantly influence the electronic properties of the resulting polymer. Fluorination, for instance, has been shown to fine-tune energy levels, lower the highest occupied molecular orbital (HOMO), and enhance the open-circuit voltage in organic solar cells. britannica.com This principle of halogenation is also applied to OFET materials to modulate their semiconductor properties.
For instance, copolymers incorporating alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole have been synthesized and shown to possess deep-lying HOMO energy levels, which contributes to good air stability and a higher open-circuit potential in photovoltaic cells. polymer.cn While not a direct derivative of the 4,7-dichloro isomer, the principles of tuning electronic properties through substitution on the benzothiadiazole ring are transferable. The strong electron-withdrawing nature of the two chlorine atoms in this compound makes it a compelling building block for n-type or ambipolar semiconductors, which are crucial for the development of complementary logic circuits.
Impact on Charge Carrier Mobility
Charge carrier mobility is a key metric for the performance of an OFET, representing how quickly charge carriers (electrons or holes) can move through the semiconductor material under the influence of an electric field. The structure of the organic semiconductor plays a pivotal role in determining this mobility.
While specific data on the charge carrier mobility of polymers derived directly from this compound is not extensively reported in the provided results, the general principles of molecular design for high-mobility organic semiconductors are applicable. The introduction of electron-withdrawing groups like the chlorine atoms in the 4,7-positions is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport, potentially leading to materials with high electron mobility. The planarity of the polymer backbone and the degree of intermolecular packing are also critical factors that are influenced by the substituents on the benzothiadiazole core. nih.gov
Table 1: OFET Performance of Selected Benzothiadiazole-Based Polymers
| Polymer/Compound Name | Donor Unit | Acceptor Unit | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| PF-DBT | Dialkylfluorene | Alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole | Not specified | Not specified |
| PP-DBT | Dialkyloxyphenylene | Alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole | Not specified | Not specified |
| PT-DBT | Dialkylthiophene | Alkoxylated 4,7-diphenyl-2,1,3-benzothiadiazole | Not specified | Not specified |
| BTQBT | - | bis rsc.orgnih.govthiadiazolo-p-quinobis(1,3-dithiole) | - | Small anisotropy of conductivity |
Other Emerging Material Applications
Beyond OFETs, derivatives of this compound are finding applications in other cutting-edge areas of materials science, including liquid crystals, covalent organic frameworks, and aggregation-induced emission materials.
Liquid Crystalline Materials
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. researchgate.net The incorporation of the rigid and polar this compound unit into molecular structures can induce liquid crystalline behavior.
Derivatives of 2,1,3-benzothiadiazole have been shown to exhibit various liquid crystalline phases, including nematic and smectic phases. mdpi.com The nematic phase is characterized by molecules that have long-range orientational order but no positional order, while the smectic phase has molecules organized into layers. britannica.comresearchgate.net The specific type of mesophase and the transition temperatures are highly dependent on the molecular structure, including the nature and length of the terminal alkyl chains.
For example, a series of 2,1,3-benzothiadiazole-based fluorescent nematic liquid crystals have been designed with D-A-D or D-A-A structures, with many exhibiting supercooled nematic phases at room temperature. mdpi.com In one study, a compound, C6NOC6, exhibited an enantiotropic nematic liquid-crystalline behavior with crystalline-to-nematic and nematic-to-isotropic phase transitions observed during heating. nih.gov Another derivative, C6NTFMe, showed a monotropic smectic A phase. mdpi.com The introduction of chlorine atoms at the 4 and 7 positions is expected to enhance the polarity and intermolecular interactions, which could lead to the formation of more ordered smectic phases at different temperature ranges. aps.org
Table 2: Mesomorphic Properties of Selected Benzothiadiazole-Based Liquid Crystals
| Compound | Molecular Structure Features | Mesophase(s) | Transition Temperatures (°C) |
| C6NOC6 | 2,1,3-Benzothiadiazole core | Nematic | Cr 80.4 N 144.6 I (Heating) |
| Me₂NC7 | 2,1,3-Benzothiadiazole core | Nematic (Monotropic) | I 106.8 N 41.7 Cr (Cooling) |
| Me₂NOC7 | 2,1,3-Benzothiadiazole core | Nematic | Cr 122.8 N 135.7 I (Heating) |
| C6NTFMe | 2,1,3-Benzothiadiazole core | Smectic A (Monotropic) | I 72-55 SmA (Cooling) |
Note: This table presents data for various 2,1,3-benzothiadiazole derivatives to illustrate the types of liquid crystalline behavior observed. Specific data for this compound derivatives was not extensively available in the provided results.
Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. preprints.orgresearchgate.net The ability to incorporate functional units like this compound into the framework of COFs opens up possibilities for creating materials with tailored properties for applications such as photocatalysis and gas storage.
The electron-deficient nature of the benzothiadiazole unit makes it an excellent building block for creating donor-acceptor type COFs. rsc.org These materials can exhibit efficient charge separation and transport, which is highly desirable for photocatalytic applications. For instance, benzothiadiazole-functionalized COFs, such as TPB-BT-COF and TAPT-BT-COF, have been synthesized and shown to have good crystallinity, high porosity, and excellent stability. rsc.org These COFs have demonstrated effective photocatalytic reduction of Cr(VI) under visible light irradiation. rsc.org
Furthermore, benzothiadiazole-based COFs have been designed for photocatalytic hydrogen generation. rsc.org The synthesis of these COFs often involves the condensation of aldehyde-functionalized monomers, and 4,7-dihalo-1,2,3-benzothiadiazoles can serve as key precursors for these building blocks. The resulting COFs can have high surface areas, with one benzimidazole-based COF reporting a micropore surface area of 856 m²/g. researchgate.net The structural and electronic properties of the COF can be tuned by modifying the benzothiadiazole unit, for example, through halogenation, which can impact the material's light-harvesting and catalytic capabilities. nih.gov
Table 3: Properties of Selected Benzothiadiazole-Based Covalent Organic Frameworks
| COF Name | Monomers | Porosity/Surface Area | Application |
| TPB-BT-COF | 1,3,5-Tris(4-formylphenyl)benzene, 2,5-diaminobenzo[c] rsc.orgnih.govthiadiazole | Good porosity | Photocatalytic Cr(VI) reduction |
| TAPT-BT-COF | 2,4,6-Triaminophenyltriazine, 2,5-diaminobenzo[c] rsc.orgnih.govthiadiazole | High porosity | Photocatalytic Cr(VI) reduction |
| HIAM-0004 | Benzothiadiazole-based building units | Not specified | Photocatalytic hydrogen generation |
| TPE-BD-COF | Tetraphenylethylene (B103901), 4,4'-(Benzothiadiazole-4,7-diyl)dibenzaldehyde | Enduring porosity | Photocatalytic dehalogenation |
Note: This table showcases examples of COFs built with benzothiadiazole units, highlighting their potential applications. The synthesis of such COFs can potentially start from this compound.
Aggregation-Induced Emission (AIE) Molecules
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.netrsc.org This property is highly desirable for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The this compound unit can be incorporated into molecular designs to create novel AIE-active materials.
The electron-accepting nature of the benzothiadiazole core makes it a suitable component for constructing D-A molecules that can exhibit AIE. nih.gov For example, a D-A molecule, BT-SCC, containing a carbazole donor and a benzothiadiazole acceptor, was found to exhibit a significant AIE effect. nih.govmdpi.com Its fluorescence quantum yield increased from approximately 0.1 in a dilute solution to about 0.8 in the aggregated state. nih.govmdpi.com
The mechanism of AIE is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov The introduction of bulky groups or specific intermolecular interactions can enhance this effect. Benzothiadiazole derivatives functionalized with triphenylamine, carbazole, or tetraphenylethylene have been synthesized and shown to exhibit AIE, solvatochromism, and mechanofluorochromism. nih.gov The chlorine atoms in this compound can influence the molecular packing and intermolecular interactions in the solid state, which in turn can affect the AIE properties.
Table 4: Photophysical Properties of Selected Benzothiadiazole-Based AIE Molecules
| Compound Name | Key Structural Features | Emission in Solution (nm) | Emission in Aggregate/Solid State (nm) | Quantum Yield (Φ) in Aggregate/Solid State |
| BT-SCC | Carbazole-triazole-benzothiadiazole | Weak | Strong | ~0.8 |
| Luminogen 1 | Triphenylamine-phenanthroimidazole-benzothiadiazole | Weak | Bright yellowish-green (550) | Not specified |
| Luminogen 2 | Tetraphenylethylene-phenanthroimidazole-benzothiadiazole | Weak | Bright yellowish-green (535) | Not specified |
| Luminogen 3 | Carbazole-phenanthroimidazole-benzothiadiazole | Weak | Bright yellowish-green (532) | Not specified |
| BSC | Carbazole-phenyl-nitrobenzothiadiazole | Weak | Strong | Not specified |
| BEC | Carbazole-phenylethynyl-nitrobenzothiadiazole | Weak | Strong | Not specified |
Note: This table provides examples of AIE-active molecules containing a benzothiadiazole core. The specific impact of the 4,7-dichloro substitution pattern on AIE properties would require further targeted research.
Future Research Directions and Perspectives for 4,7 Dichloro 1,2,3 Benzothiadiazole Research
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
While established methods for the synthesis of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives exist, the development of more efficient and sustainable pathways remains a critical research focus. The primary route to BTDs typically involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride. mdpi.com For instance, this method has been used to produce 5,6-dichloro-2,1,3-benzothiadiazole. mdpi.com However, this and other traditional methods can require harsh reaction conditions and may generate toxic byproducts. nih.gov
Future research will likely prioritize the development of synthetic protocols that are not only high-yielding but also environmentally benign. This includes exploring alternative reagents and catalytic systems that minimize waste and energy consumption. A significant advancement in this area is the use of C-H functionalization, which offers a more direct and atom-economical approach to modifying the BTD core. nih.govdiva-portal.org For example, iridium-catalyzed C-H borylation has emerged as a powerful tool for regioselective functionalization of the BTD ring, providing access to versatile building blocks. nih.govdiva-portal.org
Further research into these modern synthetic techniques will be crucial for producing a wider array of 4,7-dichloro-1,2,3-benzothiadiazole derivatives with tailored properties for specific applications.
Exploration of Advanced Functionalization for Tailored Properties
The functionalization of the this compound core is a key strategy for tuning its electronic and optical properties. The electron-deficient nature of the benzothiadiazole unit makes it an excellent acceptor, and by introducing various donor groups, researchers can create donor-acceptor (D-A) systems with tailored intramolecular charge-transfer (ICT) characteristics. mdpi.commdpi.com This ability to modulate the electronic structure is fundamental to its application in optoelectronic devices. nih.govdiva-portal.org
Advanced functionalization strategies that are being explored include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used to introduce aryl and heteroaryl substituents at the 4- and 7-positions. mdpi.comnih.gov These reactions allow for the synthesis of a vast library of derivatives with diverse electronic properties.
Direct C-H Arylation: This method provides a more direct route to arylated BTDs, avoiding the need for pre-functionalized starting materials. nih.gov
Annulation Reactions: Fusing additional rings to the benzothiadiazole core, a process known as annulation, can extend the π-conjugated system and significantly alter the electronic properties, often leading to materials with lower band gaps. rsc.org
Future work will likely focus on developing even more sophisticated and regioselective functionalization methods to create complex molecular architectures with precisely controlled properties.
Integration into Multi-Component Systems for Synergistic Effects
The integration of this compound into multi-component systems, such as copolymers and ternary blends, offers a powerful approach to achieving synergistic effects and enhancing device performance. In the context of organic solar cells (OSCs), for example, the benzothiadiazole unit is a popular building block for donor-acceptor copolymers. researchgate.netpolymer.cn
By copolymerizing 4,7-disubstituted benzothiadiazole derivatives with various electron-donating units like fluorene, carbazole (B46965), or thiophene, researchers can fine-tune the resulting polymer's absorption spectrum, energy levels, and charge transport properties. polymer.cnrsc.org For instance, incorporating a thiophene-benzothiadiazole-thiophene (TBzT) segment is a promising strategy for designing efficient organic photovoltaic materials. co-ac.com
Future research will continue to explore the design and synthesis of novel multi-component systems, aiming to optimize the interplay between the different components to achieve unprecedented device performance.
Theoretical Prediction and Experimental Validation of New Material Architectures
The synergy between theoretical prediction and experimental validation is a cornerstone of modern materials science, and the field of this compound research is no exception. Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting the geometric and electronic properties of new material architectures before their synthesis. co-ac.com
These theoretical studies can provide insights into key parameters like:
Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic properties and predicting the performance of materials in devices like organic solar cells. co-ac.com
Absorption and Emission Spectra: Theoretical calculations can predict the absorption and emission wavelengths of new molecules, guiding the design of materials with specific optical properties. co-ac.com
Molecular Geometry: Understanding the preferred conformation of molecules is essential for predicting their packing in the solid state and its impact on charge transport. mdpi.com
Experimental validation of these theoretical predictions is then carried out through the synthesis and characterization of the proposed materials. This iterative process of theoretical design and experimental verification accelerates the discovery of new materials with enhanced properties. co-ac.com Future research will undoubtedly leverage increasingly sophisticated computational models to explore a wider range of molecular architectures and guide the synthesis of next-generation materials.
Investigation of Solid-State Molecular Organization for Device Performance
The performance of organic electronic devices is not solely determined by the properties of individual molecules but is also heavily influenced by their organization in the solid state. The way in which this compound derivatives pack in thin films significantly impacts crucial parameters like charge carrier mobility. researchgate.net
Key aspects of solid-state molecular organization that are under investigation include:
π-π Stacking: The arrangement of the planar aromatic cores of the molecules influences the electronic coupling between them, which is critical for efficient charge transport. researchgate.net
Crystallinity and Morphology: The degree of order and the morphology of the thin film, which can be influenced by processing conditions like the choice of solvent, have a profound effect on device performance.
Understanding and controlling the solid-state organization of these materials is a major research challenge. Techniques like X-ray diffraction and atomic force microscopy are used to probe the molecular packing. researchgate.netnih.gov Future research will focus on developing strategies to control the self-assembly of this compound derivatives to achieve optimal solid-state structures for high-performance devices.
Expansion into New Areas Beyond Current Optoelectronic Applications
While the primary focus of research on this compound has been in the realm of optoelectronics, its unique electronic properties and versatile chemistry suggest potential for a much broader range of applications. nih.govdiva-portal.org The electron-accepting nature of the benzothiadiazole core, for instance, could be harnessed in other areas of materials science and chemistry.
Potential new application areas that warrant exploration include:
Sensors: The sensitivity of the electronic and photophysical properties of benzothiadiazole derivatives to their local environment could be exploited for the development of chemical sensors. For example, a styryl-benzothiadiazole derivative has been investigated as a chemosensor for ethanol (B145695). researchgate.net
Catalysis: Benzothiadiazole derivatives have recently been explored for their potential role in catalytic hydrogen production. nih.govdiva-portal.org Further research could uncover new catalytic applications for this class of compounds.
Biomedical Applications: The fluorescence properties of some benzothiadiazole derivatives make them potential candidates for use as fluorescent probes in bioimaging. nih.govdiva-portal.org Additionally, some benzothiazine derivatives, a related class of compounds, have shown potential as carbonic anhydrase inhibitors. beilstein-journals.org
Exploring these and other novel applications will require interdisciplinary collaborations and a willingness to look beyond the traditional boundaries of organic electronics. The rich chemistry and tunable properties of this compound and its derivatives suggest a bright future with a diverse and expanding range of applications.
Q & A
Q. What are the standard synthetic routes for 4,7-Dichloro-1,2,3-benzothiadiazole, and how can reaction conditions be optimized?
The synthesis typically involves halogenation of the parent 1,2,3-benzothiadiazole. Chlorination can be achieved using electrophilic chlorinating agents (e.g., Cl₂ with a Lewis acid catalyst) or via nucleophilic substitution. For example, analogous brominated derivatives (e.g., 4,7-Dibromo-1,2,3-benzothiadiazole) are synthesized via direct halogenation under controlled conditions . Optimization may involve adjusting temperature, solvent polarity, and stoichiometry. Post-synthetic purification often employs column chromatography or recrystallization, as seen in related thiadiazole syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR/IR Spectroscopy : Confirm substitution patterns and functional groups. For example, H/C NMR can identify aromatic protons and chlorine-induced deshielding .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding), as demonstrated in benzothiazole derivatives .
- Mass Spectrometry : Validate molecular weight and isotopic patterns .
Q. How does the reactivity of this compound compare to non-halogenated analogs in cross-coupling reactions?
The chlorine substituents enhance electrophilicity, enabling Suzuki or Stille couplings to introduce aryl/heteroaryl groups. For instance, palladium-catalyzed cross-coupling reactions are effective for functionalizing benzothiadiazole cores, as shown in the synthesis of conductive polymers . Optimize catalysts (e.g., Pd(PPh₃)₂Cl₂) and solvents (e.g., THF) to minimize dehalogenation side reactions.
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model HOMO-LUMO gaps, charge transport, and absorption spectra. Studies on brominated analogs reveal that halogen substitution lowers the LUMO energy, enhancing electron-accepting capacity in organic electronics . Basis sets like 6-31G(d) are recommended for accurate geometry optimization .
Q. How can this compound be integrated into materials for optoelectronic applications?
Its electron-deficient structure makes it a candidate for:
- Conductive Polymers : Copolymerize with electron-rich monomers (e.g., EDOT) via Stille coupling to create low-bandgap materials for biosensors .
- Organic Photovoltaics (OPVs) : Pair with donor polymers (e.g., P3HT) to improve exciton dissociation efficiency. Brominated analogs show promising power conversion efficiencies (~5%) .
Q. What strategies resolve contradictions in reported biological activities of benzothiadiazole derivatives?
Discrepancies in antimicrobial or antitumor efficacy may arise from:
- Structural Variations : Subtle changes in substitution patterns (e.g., Cl vs. Br) alter bioactivity .
- Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Mechanistic Studies : Use molecular docking or enzymatic assays to validate target interactions, as done for HIV-1 protease inhibitors .
Methodological Guidance
Designing a stability study for this compound under varying pH and temperature:
- Accelerated Degradation : Expose the compound to acidic/basic buffers (pH 1–13) at 40–60°C. Monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C. Brominated derivatives decompose above 200°C, suggesting similar trends for dichloro analogs .
Analyzing charge-transfer interactions in benzothiadiazole-based complexes:
- Cyclic Voltammetry : Measure redox potentials to estimate HOMO-LUMO gaps.
- UV-Vis/NIR Spectroscopy : Identify charge-transfer bands. For example, EDOT-functionalized derivatives exhibit broad absorption up to 800 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
